2,2-dichloro-N-cyclopropylacetamide
Description
This compound belongs to a broader class of chloroacetamides, which are widely studied for their pesticidal and herbicidal properties due to their ability to inhibit plant cell division and lipid biosynthesis .
Properties
CAS No. |
39084-90-7 |
|---|---|
Molecular Formula |
C5H7Cl2NO |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
2,2-dichloro-N-cyclopropylacetamide |
InChI |
InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9) |
InChI Key |
BLRFDMOFTKEFJQ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(Cl)Cl |
Canonical SMILES |
C1CC1NC(=O)C(Cl)Cl |
Other CAS No. |
39084-90-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological activity and physicochemical properties of chloroacetamides are heavily influenced by substituents on the nitrogen and α-carbon. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 2,2-Dichloro-N-cyclopropylacetamide and Analogues
Key Observations :
- Chlorine Substitution: The presence of two chlorine atoms in this compound enhances its electrophilicity compared to mono-chloro analogs like 2-chloro-N-cyclopropylacetamide. This may increase reactivity toward biological targets, such as glutathione in plants, which is critical for herbicidal activity .
- Aromatic vs. Heterocyclic Substituents: Compounds like N-cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide (aromatic) and 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide (heterocyclic) exhibit distinct solubility and binding profiles. The pyridine derivative’s trifluoromethyl group enhances lipophilicity, favoring membrane penetration .
Table 2: Functional Comparison
Key Findings :
- Herbicidal Specificity : Alachlor’s 2,6-diethylphenyl group enhances soil adsorption and residual activity, whereas the cyclopropyl group in this compound may reduce environmental persistence due to faster degradation .
- Antimicrobial Potential: N-Substituted acetamides with aromatic groups (e.g., dichlorophenyl) show structural mimicry of β-lactam antibiotics, suggesting unexplored therapeutic applications .
Physicochemical Properties
Table 3: Physical Properties
Insights :
- Dichloro substitution at the α-carbon raises molecular weight and lipophilicity, which may improve soil retention in agricultural applications .
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